

Application Notes and Protocols for Phospho-Specific PDGFR Y1021 Antibody

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Compound of Interest

Compound Name: PDGFR Y1021 peptide
(phosphorylation)

Cat. No.: B12376263

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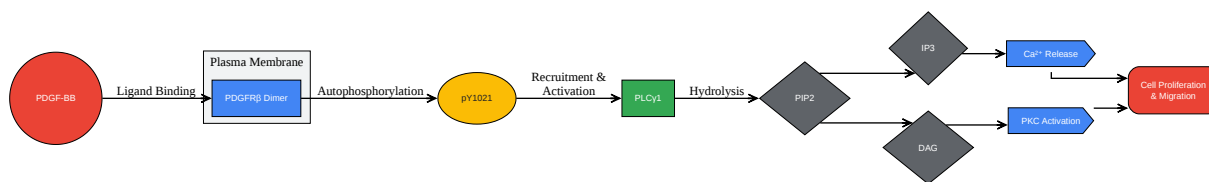
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of a phospho-specific antibody targeting the phosphorylated tyrosine 1021 (Y1021) of the Platelet-Derived Growth Factor Receptor Beta (PDGFR β). This antibody is a critical tool for investigating the activation of PDGFR β signaling pathways, which are implicated in various physiological and pathological processes, including cell proliferation, migration, and angiogenesis.

Introduction to PDGFR β and Y1021 Phosphorylation

The Platelet-Derived Growth Factor Receptor Beta (PDGFR β) is a receptor tyrosine kinase that plays a crucial role in development and disease.^[1] Upon binding of its ligand, primarily PDGF-BB, the receptor dimerizes and undergoes autophosphorylation on several tyrosine residues.^[2] The phosphorylation of tyrosine 1021 is a key signaling event, creating a docking site for the SH2 domain of Phospholipase C-gamma 1 (PLC γ 1).^{[1][3]} The recruitment and activation of PLC γ 1 initiate a cascade of downstream signaling events, including the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of Protein Kinase C (PKC).^[3] This pathway is known to be involved in cell proliferation and migration.^[1] Dysregulation of the PDGF/PDGFR signaling pathway is implicated in various diseases, including fibrosis, atherosclerosis, and cancer.^[1]

PDGFR β Signaling Pathway Highlighting Y1021



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Caption: PDGFRβ signaling cascade initiated by Y1021 phosphorylation.

Applications and Recommended Starting Dilutions

This phospho-specific PDGFR Y1021 antibody has been validated for use in several key applications. The following table provides recommended starting dilutions, which should be optimized by the end-user for their specific experimental conditions.

Application	Recommended Starting Dilution
Western Blotting (WB)	1:500 - 1:2000
Immunohistochemistry (IHC)	1:100 - 1:300
Immunofluorescence (IF)	1:50 - 1:200
Enzyme-Linked Immunosorbent Assay (ELISA)	1:5000

Data compiled from commercially available antibody datasheets.[4][5]

Quantitative Data Summary

The following tables summarize representative quantitative data obtained using a phospho-PDGFR Y1021 antibody.

Table 1: Western Blot Densitometry Analysis

Treatment	Fold Change in p-PDGFR β (Y1021) / Total PDGFR β
Untreated Control	1.0
PDGF-BB (10 ng/mL, 10 min)	5.2 \pm 0.6
PDGF-BB + Inhibitor X (1 μ M)	1.5 \pm 0.2

This is example data and should be referenced accordingly. Actual results may vary.

Table 2: Immunohistochemistry Staining Intensity Score

Tissue Type	Staining Intensity (0-3)	Percentage of Positive Cells (%)
Normal Lung Tissue	0.5 \pm 0.2	< 5%
Idiopathic Pulmonary Fibrosis	2.8 \pm 0.4	75 \pm 10%

Based on findings in studies of fibrotic diseases.

Table 3: ELISA Absorbance Readings

Condition	Absorbance (450 nm)
Unstimulated Cells	0.15 \pm 0.02
PDGF-BB Stimulated (50 ng/mL)	1.25 \pm 0.11

Representative data from a cell-based ELISA kit.[\[6\]](#)

Experimental Protocols

Western Blotting Protocol

This protocol is designed for the detection of phosphorylated PDGFR β at Y1021 in cell lysates.

Experimental Workflow for Western Blotting



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Caption: A typical workflow for Western Blot analysis.

Materials:

- Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking Buffer (5% BSA in TBST)
- Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
- Phospho-PDGFR Y1021 primary antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Sample Preparation:** Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.

- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the phospho-PDGFR Y1021 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 7.
- Detection: Add the chemiluminescent substrate and capture the signal using an appropriate imaging system.
- Analysis: Quantify the band intensity using densitometry software. Normalize the phospho-PDGFR Y1021 signal to the total PDGFR β signal from a stripped and re-probed blot or a parallel blot.

Immunohistochemistry (IHC) Protocol

This protocol is for the detection of phosphorylated PDGFR β at Y1021 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Experimental Workflow for Immunohistochemistry



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Caption: A standard workflow for Immunohistochemistry.[7]

Materials:

- FFPE tissue sections on charged slides
- Xylene and graded ethanol series
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Hydrogen Peroxide solution (3%)
- Blocking solution (e.g., 10% normal goat serum in PBS)
- Phospho-PDGFR Y1021 primary antibody
- Biotinylated secondary antibody
- HRP-Streptavidin reagent
- DAB substrate kit
- Hematoxylin
- Mounting medium

Procedure:

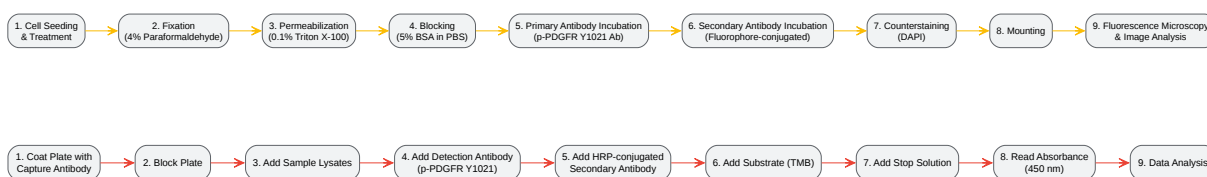
- **Deparaffinization and Rehydration:** Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
- **Peroxidase Blocking:** Quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide.
- **Blocking:** Block non-specific binding sites with the blocking solution for 1 hour.
- **Primary Antibody Incubation:** Incubate the slides with the phospho-PDGFR Y1021 antibody (diluted in blocking solution) overnight at 4°C.

- Washing: Wash the slides three times with PBS.
- Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Incubate with HRP-Streptavidin reagent followed by the DAB substrate to develop the color.
- Counterstaining: Counterstain the nuclei with hematoxylin.
- Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with mounting medium.
- Analysis: Examine the slides under a microscope and score the staining intensity and percentage of positive cells.

Immunofluorescence (IF) Protocol

This protocol is for the visualization of phosphorylated PDGFR β at Y1021 in cultured cells.

Experimental Workflow for Immunofluorescence



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